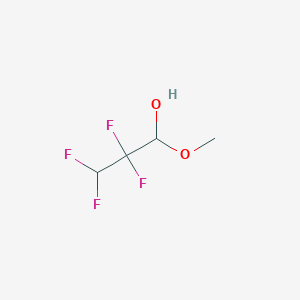
2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxy group, a tribromophenoxy group, and a methylprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate typically involves the reaction of 2,3,4-tribromophenol with glycidol to form the intermediate 2-hydroxy-1-(2,3,4-tribromophenoxy)propan-1-ol. This intermediate is then esterified with methacrylic acid to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled temperature conditions is crucial to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The tribromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate.
Reduction: Formation of 2-hydroxy-1-(2,3,4-phenoxy)propyl 2-methylprop-2-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the tribromophenoxy group can interact with hydrophobic regions of proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar in structure but lacks the tribromophenoxy group.
1-Hydroxy-2-propanone: Contains a hydroxy group and a carbonyl group but lacks the phenoxy and acrylate moieties
Uniqueness
2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .
Propriétés
Numéro CAS |
89670-64-4 |
|---|---|
Formule moléculaire |
C13H13Br3O4 |
Poids moléculaire |
472.95 g/mol |
Nom IUPAC |
[2-hydroxy-1-(2,3,4-tribromophenoxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H13Br3O4/c1-6(2)12(18)20-13(7(3)17)19-9-5-4-8(14)10(15)11(9)16/h4-5,7,13,17H,1H2,2-3H3 |
Clé InChI |
KEUIXDXODOUPTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(OC1=C(C(=C(C=C1)Br)Br)Br)OC(=O)C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


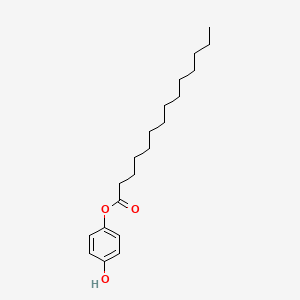
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate](/img/structure/B14405308.png)
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
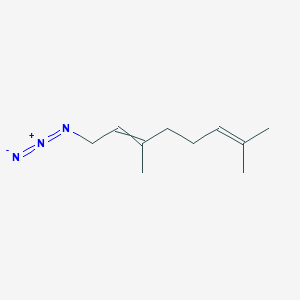
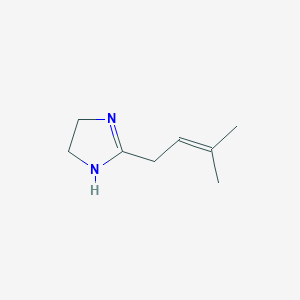
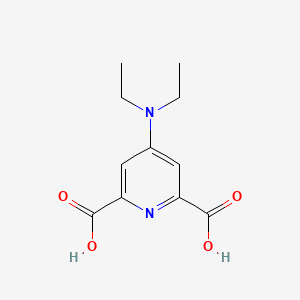

![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
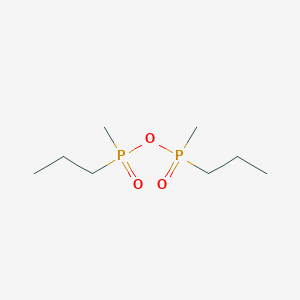
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
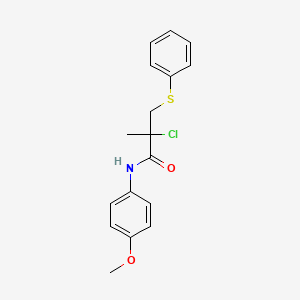
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
